(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
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Description
(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C16H10Cl2O5S and its molecular weight is 385.21. The purity is usually 95%.
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Biological Activity
(Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,6-dichlorobenzaldehyde with a benzofuran derivative under controlled conditions. The resulting product can be purified using techniques such as recrystallization and chromatography to achieve high yield and purity. The molecular structure is defined by the following parameters:
Property | Value |
---|---|
Molecular Formula | C24H16Cl2O5 |
Molecular Weight | 455.3 g/mol |
IUPAC Name | benzyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI Key | JTZFSKPLAZGEJH-UUYOSTAYSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor of glycogen synthase kinase 3β (GSK-3β), which is implicated in various diseases including Alzheimer's disease and cancer. The compound's inhibition of GSK-3β has been shown to increase the phosphorylation of Ser9 in GSK-3β, indicating its potential role in modulating signaling pathways related to cell survival and proliferation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, treatment with this compound led to a notable decrease in cell viability in neuroblastoma cells at concentrations as low as 12.5 µM .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. It has shown promising results against several bacterial strains, indicating its potential as a therapeutic agent in treating infections.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. For example:
Compound Name | Biological Activity |
---|---|
Benzyl {[(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran]} | Moderate GSK-3β inhibition |
Benzyl {[(2Z)-2-(3-methyl-2-thienylmethylene)-3-oxo-2,3-dihydro-1-benzofuran]} | Lower anticancer activity compared to the target compound |
These comparisons highlight the unique efficacy of this compound in specific biological contexts.
Properties
IUPAC Name |
[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O5S/c1-24(20,21)23-9-5-6-10-14(7-9)22-15(16(10)19)8-11-12(17)3-2-4-13(11)18/h2-8H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEOYKGGYRJRCP-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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